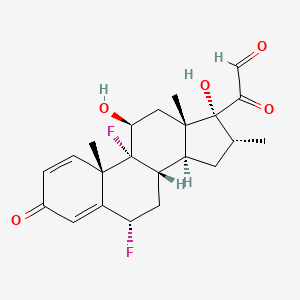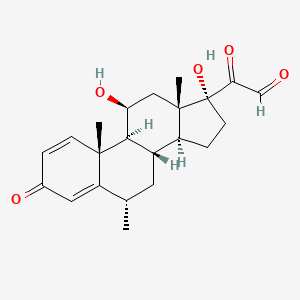
(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)” is a compound with the molecular formula C14H19Ir and a molecular weight of 379.518 . It is used in the low-temperature vapor deposition of iridium .
Molecular Structure Analysis
The structure of this compound is molecular, built of neutral molecules. The metal atom coordinates carbon atoms of two cyclic ligands: 5-methylcyclopentadienyl-ion (Cp′) and 1,5-cyclooctadiene (cod) .Chemical Reactions Analysis
The compound decomposes by breaking the methylcyclopentadienyl–Ir and cyclooctadiene–Ir bonds nearly simultaneously at temperatures above 400°C .Physical And Chemical Properties Analysis
The compound has a melting point of 38-40°C and a boiling point of 100°C at 0.05mm . It is stored under inert gas (nitrogen or Argon) at 2-8°C .科学的研究の応用
Anticancer Agents
Iridium-based compounds, including (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), have emerged as promising candidates for anticancer agents . They have unique chemical properties and resemblance to platinum compounds, which have been widely used in cancer treatment . These iridium complexes have been found to have negligible side effects and flexibility, making them of significant interest in the field of cancer treatment .
Lung Cancer Treatment
Specifically, there have been advancements made in the field of lung cancer treatment using iridium complexes . The unique properties of these complexes make them attractive for anticancer research .
Apoptosis Induction
Iridium (III) complexes, including (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I), have been found to target apoptotic cell death in cancer cells . Apoptosis, also known as programmed cell death, is often defective in cancer cells, and targeting apoptosis is considered a viable approach toward designing new anticancer therapeutics .
Mitochondria Targeting
The mitochondrial pathway of apoptosis plays a multifunctional and central role in causing the death or destruction in cancer cells . Iridium (III) complexes have been exploited to specifically engage mitochondrial apoptosis in cancer cells .
Biosensing
Cyclometalated iridium(III) complexes, which contain a meta-cycle with the E-M-C order σ bond, have been promising in biosensing . They have high quantum yields, significant stock shifts, luminescence qualities, cell permeability, and strong photostability .
Bioimaging
The same properties that make cyclometalated iridium(III) complexes useful in biosensing also make them useful in bioimaging . Their high quantum yields and strong photostability are particularly beneficial for this application .
Phosphorescence of Heavy Metal Complexes
Cyclometalated iridium(III) complexes have also been used in the phosphorescence of heavy metal complexes . This is due to their unique spectroscopic properties .
Dual-Functional Therapeutic and Imaging Applications
One clear advantage for using iridium complexes as anticancer agents is their ability to be exploited for simultaneous imaging applications due to their unique spectroscopic properties . The wide and tunable emission range of iridium complexes, particularly in the important red region, enables the development of dual-functional therapeutic and imaging applications .
Safety and Hazards
This compound may cause slight to mild irritation of the skin and eyes. Dust may be irritating to the nose, mucous membranes, and respiratory tract . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
作用機序
Target of Action
The primary targets of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) are the mitochondria and bacterial membranes . Mitochondria are the powerhouses of the cell, responsible for producing energy in the form of ATP. Bacterial membranes are crucial for maintaining the structural integrity of bacteria .
Mode of Action
(Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) interacts with its targets by causing depolarization of the mitochondrial membrane and triggering the production of intracellular reactive oxygen species (ROS) . In bacteria, it disrupts the integrity of the bacterial membrane and induces ROS production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in mitochondria, leading to the production of ROS . This can lead to oxidative stress, which can damage cells and lead to apoptosis, a form of programmed cell death . In bacteria, the disruption of the bacterial membrane can lead to cell death .
Pharmacokinetics
Similar iridium complexes have been shown to have good cell permeability , which suggests that this compound may also be able to effectively enter cells and reach its target sites.
Result of Action
The result of the compound’s action is the induction of cell death, either through apoptosis in the case of cells with mitochondria or through disruption of the bacterial membrane in the case of bacteria . This makes (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) a potential anticancer and antibacterial agent.
Action Environment
The action of (Methylcyclopentadienyl)-(1,5-cyclooctadiene)iridium(I) can be influenced by the environment within the cell or bacteria. For example, the presence of other reactive species or antioxidants can affect the level of ROS and thus the effectiveness of the compound . Additionally, the compound’s action can be influenced by the presence of other drugs or substances, which can interact with the compound or its targets .
特性
InChI |
InChI=1S/C8H12.C6H7.Ir/c1-2-4-6-8-7-5-3-1;1-6-4-2-3-5-6;/h1-2,7-8H,3-6H2;2-5H,1H3;/b2-1-,8-7-;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOVGDMEQRSFHK-GCOBPYNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C[CH]1.C1CC=CCCC=C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C[CH]1.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Ir |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) suitable for thin film deposition?
A1: (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) is favored for its volatility and ability to decompose cleanly at relatively low temperatures, enabling the deposition of high-purity iridium or iridium oxide films. This is crucial for applications like microelectronics where high precision and minimal contamination are critical. [, , , ]
Q2: What techniques are commonly employed for depositing thin films using this precursor?
A2: Metal-organic chemical vapor deposition (MOCVD) [, , ] and plasma-enhanced atomic layer deposition (PE-ALD) [] are popular techniques. MOCVD utilizes thermal decomposition of the precursor on heated substrates, while PE-ALD offers greater control over film thickness and uniformity by using plasma-assisted reactions.
Q3: What are the advantages of using (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) for iridium oxide nanowire synthesis?
A3: This precursor facilitates the growth of single-crystal metallic iridium oxide nanowires via a vapor-solid mechanism. [] These nanowires exhibit metallic conductivity without requiring annealing, opening up possibilities in nanoelectronics, field emission, and display technologies. []
Q4: How does the substrate influence the growth of iridium oxide nanostructures when using this precursor?
A4: Research shows that the presence of a thin metal film (like Au, Ti, Ni, Co) on the substrate can significantly enhance the growth of iridium oxide nanowires. [] This suggests the metal film may act as a catalyst, promoting precursor decomposition and nanowire formation. Additionally, epitaxial growth of well-aligned iridium oxide nanotubes has been observed on LiTaO3 (012) substrates. []
Q5: Beyond thin films and nanowires, are there other applications for (Methylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I)?
A5: Yes, research demonstrates its utility in synthesizing iridium nanoparticles stabilized by metal-organic frameworks (MOFs) like ZIF-8. [] These IrNPs@ZIF-8 materials exhibit promising catalytic activity in hydrogenation reactions, demonstrating good durability and reusability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O6-Benzyl-N2,3-etheno-2'-deoxy-3',5'-O-[tetrakis(isopropyl)-1,3-disiloxanediyl] Guanosine](/img/no-structure.png)

![[(2R,3R,4R,5R)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B1147450.png)

![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)



![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
